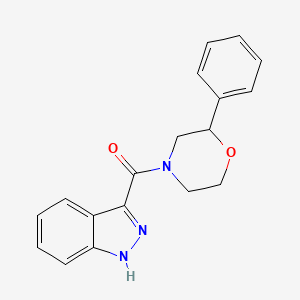

3-(2-phenylmorpholine-4-carbonyl)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1H-indazol-3-yl-(2-phenylmorpholin-4-yl)methanone |

InChI |

InChI=1S/C18H17N3O2/c22-18(17-14-8-4-5-9-15(14)19-20-17)21-10-11-23-16(12-21)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) |

InChI Key |

LMUNSWWMQNNZLD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole involves several steps. While specific methods may vary, here’s a general outline:

Indazole Synthesis: Start by synthesizing the indazole core. Common methods include cyclization of appropriate precursors or condensation reactions.

Phenylmorpholine Derivative Formation: Introduce the phenylmorpholine group. This can be achieved through amide formation or other suitable reactions.

Final Assembly: Combine the indazole and phenylmorpholine fragments to obtain the target compound.

Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, detailed industrial processes for this specific compound are not widely documented. research and optimization efforts continue to improve synthetic routes.

Chemical Reactions Analysis

Oxidation: The indazole moiety can undergo oxidation under appropriate conditions.

Reduction: Reduction of the carbonyl group in the phenylmorpholine segment may be possible.

Substitution: The compound may participate in nucleophilic substitution reactions.

Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major products.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indazole derivatives, including 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole. These compounds have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study indicated that certain indazole derivatives exhibited significant inhibition zones in disc diffusion assays against these pathogens, suggesting their utility as antimicrobial agents .

Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antiprotozoal effects. Compounds similar to this compound demonstrated activity against protozoa such as Giardia intestinalis and Entamoeba histolytica. These findings suggest that the compound may serve as a scaffold for developing new antiprotozoal drugs .

Anti-inflammatory Effects

In addition to antimicrobial properties, some indazole derivatives have shown anti-inflammatory activity. For example, selected compounds exhibited inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical reactions involving indazole and morpholine derivatives. The general synthetic pathway involves the reaction of 2-phenylmorpholine with appropriate carbonyl compounds under controlled conditions to yield the desired product.

Synthetic Pathway Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Indazole + Morpholine | Reflux in solvent | Intermediate |

| 2 | Intermediate + Carbonyl compound | Heating | This compound |

This method allows for modifications that can enhance the biological activity of the compound by altering substituents on the phenyl or morpholine rings.

Cancer Treatment

Indazoles have been studied for their potential as cancer therapeutics due to their ability to inhibit key pathways involved in tumor progression. The compound may act as an inhibitor of EZH2, a histone methyltransferase implicated in various cancers, including glioblastoma . This inhibition could lead to reduced tumor cell viability and altered cell cycle progression.

Cardiovascular Applications

Research has indicated that indazole derivatives may possess vasodilatory properties through inhibition of Rho-associated protein kinases (ROCKs). This action could be beneficial in treating cardiovascular diseases such as hypertension and heart failure . The muscle-relaxing properties of these compounds suggest they may also be useful in managing conditions like asthma and erectile dysfunction.

Case Studies and Research Findings

Several studies have documented the efficacy of indazole derivatives, including this compound:

- A study demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

- Another research highlighted the dual antimicrobial and anti-inflammatory properties of related indazole compounds, indicating their potential as broad-spectrum therapeutic agents .

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further research is essential to elucidate its precise targets and pathways.

Biological Activity

3-(2-phenylmorpholine-4-carbonyl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an indazole ring fused with a phenylmorpholine moiety. This unique combination contributes to its varied biological activities.

1. Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

- Mechanism of Action : The compound is believed to interfere with key signaling pathways involved in cancer cell survival and proliferation. It may act as an inhibitor of protein-protein interactions critical for cancer progression, similar to other indazole derivatives that target eIF4E/eIF4G interactions .

- Case Studies : In a study involving breast cancer cell lines, the compound displayed an IC50 value indicative of potent cytotoxicity, with values ranging from 5 to 15 µM depending on the specific cell line tested .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains.

- In Vitro Studies : The compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the indazole or morpholine moieties can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the indazole ring | Enhanced cytotoxicity in cancer cells |

| Alteration in morpholine substituents | Improved antibacterial efficacy |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolism and excretion pathways.

- Toxicity Studies : Initial toxicity assessments suggest that while the compound exhibits potent biological activity, it may also have cytotoxic effects on normal cells at higher concentrations. Careful dose optimization is necessary for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and physicochemical differences between 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole and analogous compounds:

Key Observations:

- The target compound’s morpholine-carbonyl group introduces polarity, likely improving aqueous solubility compared to non-polar substituents like styryl or fluorophenyl groups .

- In contrast, piperazinyl substituents (e.g., 3-(4-methylpiperazinyl)-1H-indazole) offer basicity, which may enhance cellular uptake via charged interactions .

- Fluorinated analogs (e.g., 3-(3-fluoro-4-methoxyphenyl)-1H-indazole) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s carbonyl group may confer susceptibility to hydrolysis .

Reactivity Profiles

- Electrophilic Substitution : Unlike 3-(piperidin-4-yl)-1H-indazole (), the target compound’s electron-withdrawing carbonyl group deactivates the indazole ring, reducing reactivity toward electrophiles like nitrating agents .

- Metalation : The morpholine-carbonyl group may hinder metalation at the indazole ring compared to unsubstituted analogs, limiting further derivatization .

Anti-Cancer Potential

- Styryl-substituted indazoles (e.g., 2d–2o) exhibit anti-cancer activity, with IC₅₀ values in the low micromolar range against solid tumors . Their activity is attributed to intercalation or kinase inhibition.

- Kinase Inhibitors : The patent in highlights 3-(1H-benzimidazol-2-yl)-1H-indazole analogs as PDK1 kinase inhibitors. The target compound’s morpholine-carbonyl group may similarly target kinase ATP-binding pockets, though direct activity data are unavailable .

Solubility and Bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole, and what factors influence reaction yields?

- Methodological Answer : A two-step approach is often employed:

Indazole Core Formation : Diazotization of 2-aminobenzophenone derivatives under acidic conditions (e.g., HBF₄), followed by reduction with sodium dithionite or SO₂ to yield substituted indazoles .

Morpholine Carbonylation : Coupling the indazole core with 2-phenylmorpholine-4-carbonyl chloride via nucleophilic acyl substitution. Typical yields range from 20–35%, with impurities arising from isomerization (e.g., 2,3-dichlorophenyl isomers) requiring recrystallization from DMF or acetic acid .

-

Key Variables : Acid catalyst strength, reaction time, and purification protocols significantly impact yields.

Synthetic Step Reagents/Conditions Yield (%) Common Impurities Indazole Formation HBF₄, Na₂S₂O₄, 80°C, 2h 25–30 Positional isomers Carbonylation Morpholine carbonyl chloride, DMF, RT, 12h 20–35 Unreacted starting material

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ resolves the morpholine carbonyl (δ ~164 ppm) and indazole NH proton (δ ~13.9 ppm). Aromatic protons appear as multiplet clusters (δ 7.2–8.9 ppm) .

- X-ray Crystallography : Confirms conformational flexibility of the morpholine ring and indazole planarity. Disordered electron density in the carbonyl group may require refinement .

Q. What structural features of this compound are critical for its biological activity?

- Methodological Answer :

- Core Scaffold : The indazole ring provides π-π stacking with hydrophobic enzyme pockets, while the morpholine carbonyl enhances hydrogen bonding to targets like kinases .

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂, Cl) at the indazole 5-position increase metabolic stability but reduce solubility. Fluorine on the phenyl ring improves bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 144.1 vs. 142.5 ppm for carbonyl carbons) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to identify dynamic processes .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to assign ambiguous signals .

Q. What strategies optimize the synthesis of this compound for higher yields and scalability?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) in carbonylation steps improve efficiency. For example, hydroxyl-platinum complexes in toluene increase yields to ~45% .

- Flow Chemistry : Continuous flow systems reduce isomerization by minimizing reaction time and thermal degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

-

Derivative Library : Synthesize analogs with substitutions at indazole C-5 (e.g., Br, CF₃) and morpholine N-2 (e.g., methyl, allyl). Test against kinase panels (e.g., JAK/STAT pathways) .

-

Data Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values. For example, 5-Br analogs show 10-fold higher potency than 5-Me derivatives in vitro .

Substituent LogP IC₅₀ (nM) Solubility (µM) 5-H 2.1 850 120 5-Br 2.8 75 45 5-CF₃ 3.2 50 20

Q. What computational methods predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 4Z0J). The morpholine carbonyl forms hydrogen bonds with Lys-87 and Asp-104 .

- MD Simulations : Assess conformational stability over 100 ns trajectories. The indazole core maintains planarity, while the morpholine ring exhibits limited flexibility (RMSD < 1.5 Å) .

Cross-Disciplinary Considerations

Q. How can cross-disciplinary approaches (e.g., biochemistry, materials science) expand the applications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.